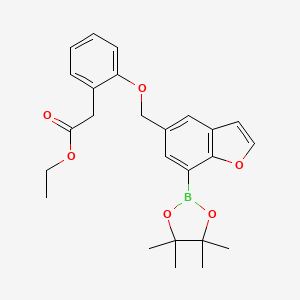

Ethyl 2-(2-((7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-5-yl)methoxy)phenyl)acetate

Description

This compound features a benzofuran core substituted at the 7-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group and at the 5-position with a methoxy-linked phenylacetate moiety. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a key process in synthesizing biaryl structures for pharmaceuticals and materials science . The ethyl acetate group enhances solubility in organic solvents, while the methoxy-phenyl linkage introduces steric and electronic effects that influence reactivity and binding interactions.

Properties

Molecular Formula |

C25H29BO6 |

|---|---|

Molecular Weight |

436.3 g/mol |

IUPAC Name |

ethyl 2-[2-[[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-5-yl]methoxy]phenyl]acetate |

InChI |

InChI=1S/C25H29BO6/c1-6-28-22(27)15-18-9-7-8-10-21(18)30-16-17-13-19-11-12-29-23(19)20(14-17)26-31-24(2,3)25(4,5)32-26/h7-14H,6,15-16H2,1-5H3 |

InChI Key |

ANBCFEWEAFXIFW-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC=C3)COC4=CC=CC=C4CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzofuran Core with Boronate Ester

The benzofuran scaffold bearing the boronate ester is typically prepared via palladium-catalyzed borylation reactions of halogenated benzofuran derivatives. The general approach involves:

- Starting Material: 7-bromobenzofuran or 7-halobenzofuran derivatives

- Borylation Reagents: Bis(pinacolato)diboron (B2pin2)

- Catalysts: PdCl2(dppf)·CH2Cl2 or similar palladium complexes

- Base: Potassium acetate (KOAc)

- Solvent: 1,4-dioxane or similar aprotic solvents

- Conditions: Heating at 90–95 °C under inert atmosphere (nitrogen or argon) for 12–18 hours

This method yields the 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran intermediate with high conversion and purity, as confirmed by LCMS and NMR data.

Formation of the Ether Linkage to Phenylacetate

The ether bond connecting the benzofuran moiety to the phenylacetate is formed via nucleophilic substitution or Williamson ether synthesis:

- Phenol Derivative: 2-hydroxyphenylacetic acid ethyl ester or its halogenated precursor

- Electrophile: Benzofuran-5-methyl halide or benzofuran-5-methanol derivative

- Base: Potassium carbonate (K2CO3) or similar bases to deprotonate the phenol

- Solvent: Acetonitrile (MeCN) or dimethylformamide (DMF)

- Conditions: Heating at 80–85 °C for several hours (3–18 h)

This step results in the formation of the ethyl 2-(2-(benzofuran-5-ylmethoxy)phenyl)acetate intermediate.

Final Assembly and Purification

- The boronate ester intermediate and the ether-linked phenylacetate are combined or sequentially synthesized depending on the synthetic route.

- Purification is typically achieved by silica gel chromatography using ethyl acetate/petroleum ether mixtures (ratios ranging from 1:5 to 1:20) to isolate the target compound as a yellow oil or solid.

- Yields for these steps range from 50% to 75%, depending on reaction conditions and purification efficiency.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Materials | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Pd-catalyzed borylation | 7-bromobenzofuran | B2pin2, PdCl2(dppf), KOAc, 1,4-dioxane, 90–95 °C, N2 | 7-(Pinacol boronate)benzofuran | 70–75 | High purity, confirmed by LCMS/NMR |

| 2 | Williamson ether synthesis | 2-hydroxyphenylacetate ethyl ester + benzofuran-5-methyl halide | K2CO3, MeCN or DMF, 80–85 °C, 3–18 h | Ethyl 2-(2-(benzofuran-5-ylmethoxy)phenyl)acetate | 50–70 | Requires careful control of temperature |

| 3 | Purification | Crude reaction mixture | Silica gel chromatography, ethyl acetate/petroleum ether | Pure Ethyl 2-(2-((7-(pinacol boronate)benzofuran-5-yl)methoxy)phenyl)acetate | 50–75 | Yellow oil or solid, Rf ~0.5 |

Research Findings and Notes

- The palladium-catalyzed borylation is a robust and widely used method for installing boronate esters on aromatic heterocycles, including benzofurans.

- The ether formation via nucleophilic substitution is sensitive to reaction temperature and base choice; potassium carbonate in acetonitrile is preferred for good yields and minimal side reactions.

- Purification by silica gel chromatography is effective, with eluent polarity adjusted to optimize separation from side products and unreacted starting materials.

- Analytical data such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity of intermediates and final products.

- The compound’s stability is enhanced by the pinacol boronate ester, which is commonly used in Suzuki-Miyaura cross-coupling reactions, indicating potential for further functionalization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-5-yl)methoxy)phenyl)acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the boronic ester to a borane.

Substitution: The boronic ester group can undergo Suzuki-Miyaura cross-coupling reactions with halides to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

Ethyl 2-(2-((7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-5-yl)methoxy)phenyl)acetate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Investigated for its potential as a fluorescent probe due to the benzofuran moiety.

Medicine: Explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-5-yl)methoxy)phenyl)acetate involves its interaction with various molecular targets and pathways:

Molecular Targets: The boronic ester group can interact with enzymes and proteins, potentially inhibiting their activity.

Pathways Involved: The compound may affect cellular pathways related to oxidative stress, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between the target compound and its analogs:

Physicochemical Properties

Biological Activity

Ethyl 2-(2-((7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-5-yl)methoxy)phenyl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings related to this compound.

Chemical Structure and Synthesis

The compound features a benzofuran moiety substituted with a dioxaborolane group and an ethyl acetate unit. The synthesis typically involves the reaction of benzofuran derivatives with boron-containing reagents under controlled conditions to yield the desired product. The presence of the dioxaborolane group is significant as it may confer unique reactivity and biological properties.

Anticancer Properties

Research has indicated that benzofuran derivatives exhibit significant anticancer activity. For instance, studies have shown that certain benzofuran compounds can inhibit the proliferation of various cancer cell lines more effectively than established chemotherapeutics like Combretastatin-A4 (CA-4). A specific study highlighted that a related benzofuran derivative demonstrated up to a 10-fold increase in potency against human cancer cell lines compared to CA-4 .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| Benzofuran Derivative A | HCT116 (colon cancer) | 8.86 | |

| Benzofuran Derivative B | MCF-7 (breast cancer) | 12.4 | |

| Ethyl 2-(2-(...)) | Various cancer lines | TBD | This study |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with cellular signaling pathways involved in apoptosis and cell cycle regulation. In particular, its ability to modulate NF-kB activation has been noted in related compounds .

Case Studies and Research Findings

Recent studies have focused on the biological activity of benzofurans in various contexts:

- Anticancer Activity : A study published in MDPI reported that certain benzofuran derivatives exhibited remarkable selectivity against human aortic arterial endothelial cells while demonstrating potent anticancer activity across multiple cell lines .

- Antimicrobial Properties : Some derivatives have also been tested for antimicrobial activity. For example, new benzofuran compounds isolated from natural sources showed promising results against various pathogens .

- Inhibition of Enzymatic Activity : Research has demonstrated that certain benzofurans can inhibit phosphatase activity in vitro, which is crucial for regulating numerous cellular functions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.